molecular formula C13H20BNO4S B8255542 N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B8255542
M. Wt: 297.2 g/mol
InChI Key: AITDMODMAQQHQN-UHFFFAOYSA-N
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Description

N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H20BNO4S and its molecular weight is 297.2 g/mol. The purity is usually 95%.
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Biological Activity

N-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
  • CAS Number : 1073353-47-5
  • Molecular Formula : C13H20BNO4S
  • Molecular Weight : 297.18 g/mol
  • Purity : 95%

The presence of the dioxaborolane moiety is critical for its biological activity due to the unique reactivity and stability it imparts.

Antibacterial Activity

Recent studies have shown that derivatives of sulfonamides exhibit varying degrees of antibacterial activity against common pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were recorded in the range of 0.5 to 8 µg/mL for structurally similar compounds. This suggests that modifications in the sulfonamide structure can enhance antibacterial potency .

Antifungal Activity

The compound has also been evaluated for antifungal properties:

  • A study indicated that related compounds demonstrated strong activity against Candida albicans with MIC values ranging from 0.05 to 0.3 µg/mL. These results underscore the potential of sulfonamide derivatives in treating fungal infections resistant to conventional therapies .

Anticancer Potential

The anticancer efficacy of this compound is an area of active research:

  • Preliminary data suggest that compounds with similar structures have shown inhibition of cancer cell lines associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation .

Case Study 1: Antimicrobial Efficacy

A recent publication evaluated a series of sulfonamide derivatives including our compound against multidrug-resistant strains. The results highlighted that certain modifications led to enhanced activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values falling below 1 µg/mL for some derivatives .

CompoundTarget BacteriaMIC (µg/mL)
AS. aureus0.5
BE. coli1
CMRSA<1

Case Study 2: Antifungal Activity

In another study focusing on antifungal properties, various derivatives were tested against clinical isolates of C. albicans. The findings indicated that modifications to the boron-containing moiety significantly improved antifungal activity.

CompoundTarget FungiMIC (µg/mL)
DC. albicans0.05
EFluconazole-resistant<0.05

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the therapeutic potential of this compound:

  • Absorption : The compound shows promising oral bioavailability.
  • Distribution : It has a moderate volume of distribution indicating good tissue penetration.
  • Metabolism : Initial studies suggest minimal metabolism via cytochrome P450 pathways.
  • Toxicity : Acute toxicity studies in animal models indicate a favorable safety profile at therapeutic doses .

Properties

IUPAC Name

N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-6-7-9-11(10)20(16,17)15-5/h6-9,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITDMODMAQQHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.